Mal-amido-(CH2COOH)2

Overview

Description

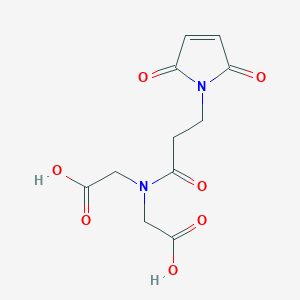

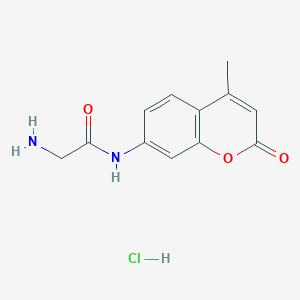

“Mal-amido-(CH2COOH)2” is a synthetic compound with the molecular formula C11H12N2O7 and a molecular weight of 284.22 g/mol . It is a maleimidoethyl-containing intermediate .

Synthesis Analysis

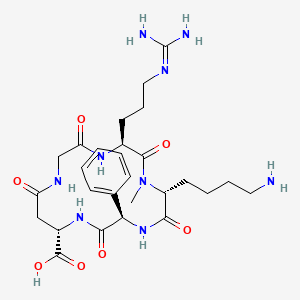

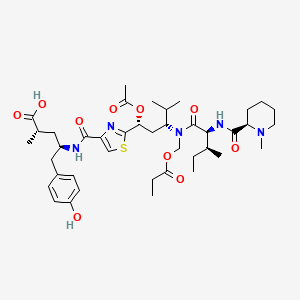

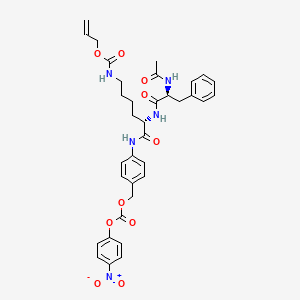

This compound is used to synthesize hydrophilic ADC linkers . It is an intermediate for linker. Bivalent doxorubicin (DOX)-dipeptides are finally prepared and conjugated to the monoclonal antibody BR96 .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C11H12N2O7 .Chemical Reactions Analysis

The compound is an intermediate for linker. Bivalent doxorubicin (DOX)-dipeptides are finally prepared and conjugated to the monoclonal antibody BR96 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.22 g/mol . The density is predicted to be 1.580±0.06 g/cm3 . The boiling point is predicted to be 620.2±50.0°C .Scientific Research Applications

1. Protein Conformation and Folding Studies

Amide proton/deuteron exchange rates can be determined using Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. This technique is applicable in the study of protein conformation, folding, and protein-ligand interactions. It does not require instrument modifications and is effective for analyzing complex proteins (Mandell, Falick, & Komives, 1998).

2. Nuclear Industry Applications

Carboxylic acids amides and substituted malonic acid amides are used as extractants for actinide ions in the nuclear industry. They are preferred for their complete incinerability and lesser interference in separation processes compared to organophosphorus extractants (Thiollet & Musikas, 1989).

3. Stabilizing Sialic Acids in Oligosaccharide Analysis

Amidation techniques, similar to those used for peptides, can stabilize the sialic acid moiety in oligosaccharides during MALDI-MS analysis. This stabilization improves structural analysis by suppressing preferential cleavage by decay processes (Sekiya, Wada, & Tanaka, 2005).

4. Hydrogen Storage Systems

Research into metallic amides like MAl(NH2)4 (M = Li, Na, K) for hydrogen storage materials shows a correlation between the polarizing effect of metallic cations and amides decomposition temperature. This research is significant for the development of reversible hydrogen storage materials (Eymery et al., 2010).

5. Catalysis in Organic Synthesis

Amide complexes are used in catalysis, for instance in asymmetric transfer hydrogenation of acetophenone, showing that amide complexes have significant potential in organic synthesis (Arita, Koike, Kayaki, & Ikariya, 2008).

Mechanism of Action

Target of Action

Mal-amido-(CH2COOH)2, also known as compound 7a, is primarily used in the synthesis of hydrophilic Antibody-Drug Conjugate (ADC) linkers . The primary target of this compound is the monoclonal antibody to which it is conjugated .

Mode of Action

The compound acts as an intermediate linker in the synthesis process of ADCs . It contains a maleimidoethyl group, which allows it to bind to the monoclonal antibody . This binding enables the delivery of the drug to the specific cells targeted by the antibody .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of adcs . These conjugates are designed to target specific cells, thereby affecting the biochemical pathways within those cells.

Pharmacokinetics

As an adc linker, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the properties of the antibody to which it is attached .

Result of Action

The primary result of the action of this compound is the formation of an ADC . The compound serves as a linker, attaching a drug to a specific antibody . This allows the drug to be delivered directly to the cells targeted by the antibody, enhancing the efficacy of the drug and reducing side effects .

Action Environment

The action environment of this compound is primarily within the laboratory setting, where it is used in the synthesis of ADCs . The stability and efficacy of the compound as a linker would be influenced by factors such as temperature, pH, and the presence of other chemicals .

Future Directions

properties

IUPAC Name |

2-[carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O7/c14-7(12(5-10(17)18)6-11(19)20)3-4-13-8(15)1-2-9(13)16/h1-2H,3-6H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKBLBPWMDGTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1R,3R,4R,7S)-1-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B3182076.png)

![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)